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Compound of Interest

Compound Name:

1-(4-

(Trifluoromethoxy)phenyl)ethanami

ne

Cat. No.: B047667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for 1-(4-
(trifluoromethoxy)phenyl)ethanamine, a compound of interest in pharmaceutical research

and development. Due to the limited availability of specific experimental spectra in the public

domain for this exact molecule, this document outlines the anticipated Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of

its structural components and data from analogous compounds. Detailed, generalized

experimental protocols for obtaining such data for aromatic amines are also provided.
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Property Value

IUPAC Name 1-(4-(Trifluoromethoxy)phenyl)ethanamine

CAS Number 123195-23-3

Molecular Formula C₉H₁₀F₃NO

Molecular Weight 205.18 g/mol

Structure

alt text

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(4-
(trifluoromethoxy)phenyl)ethanamine. These predictions are based on established principles

of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.35 d 2H
Ar-H (ortho to -

CH(NH₂)CH₃)

~ 7.15 d 2H Ar-H (ortho to -OCF₃)

~ 4.20 q 1H -CH(NH₂)CH₃

~ 1.60 s (broad) 2H -NH₂

~ 1.45 d 3H -CH(NH₂)CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b047667?utm_src=pdf-body
https://www.benchchem.com/product/b047667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~ 148 Ar-C (-OCF₃)

~ 144 Ar-C (-CH(NH₂)CH₃)

~ 128 Ar-CH (ortho to -CH(NH₂)CH₃)

~ 121 Ar-CH (ortho to -OCF₃)

~ 120 (q, J ≈ 257 Hz) -OCF₃

~ 51 -CH(NH₂)CH₃

~ 25 -CH(NH₂)CH₃

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H stretch (primary amine)

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic)

1620-1580 Medium to Strong N-H bend (primary amine)

1510, 1450 Medium to Strong C=C stretch (aromatic ring)

1260-1100 Strong
C-O stretch (aryl ether) and C-

F stretch (-OCF₃)

1100-1000 Strong C-N stretch

Table 4: Predicted Mass Spectrometry (EI) Data
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m/z Relative Intensity Assignment

205 Moderate [M]⁺ (Molecular Ion)

190 High [M-CH₃]⁺

176 High [M-NH₂-CH₃]⁺

145 Moderate [C₇H₄OF₃]⁺

117 Low [C₇H₄F₃]⁺

91 Low [C₇H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for

an aromatic amine like 1-(4-(trifluoromethoxy)phenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample of 1-(4-
(trifluoromethoxy)phenyl)ethanamine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Acquire a proton (¹H) NMR spectrum. Typical parameters include a 30-45° pulse angle, a

spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

Acquire a carbon-13 (¹³C) NMR spectrum. This will require a larger number of scans (e.g.,

1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used

to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the liquid or solid 1-(4-(trifluoromethoxy)phenyl)ethanamine
directly onto the ATR crystal.

If the sample is a solid, apply pressure using the instrument's clamp to ensure good

contact between the sample and the crystal.

Instrument Setup and Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Place the sample on the crystal and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
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Sample Preparation and Introduction (Electron Ionization - EI with GC-MS):

Prepare a dilute solution of 1-(4-(trifluoromethoxy)phenyl)ethanamine in a volatile

organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1

mg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

The GC will separate the compound from the solvent and any impurities before it enters

the mass spectrometer.

Instrument Setup and Data Acquisition:

Set the GC oven temperature program to ensure good separation and peak shape. A

typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at

10°C/minute.

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

The mass analyzer is set to scan a mass range appropriate for the compound, for

example, m/z 40-400.

Experimental Workflow
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Caption: Generalized workflow for the spectroscopic analysis of 1-(4-
(trifluoromethoxy)phenyl)ethanamine.

To cite this document: BenchChem. [Spectroscopic Data of 1-(4-
(Trifluoromethoxy)phenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b047667#1-4-trifluoromethoxy-
phenyl-ethanamine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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